Hexanamide, 6-(1,3-dioxoisoindol-2-yl)-N,N-diisobutyl-
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Overview
Description
Hexanamide, 6-(1,3-dioxoisoindol-2-yl)-N,N-diisobutyl- is a complex organic compound characterized by the presence of a hexanamide backbone and a 1,3-dioxoisoindol-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hexanamide, 6-(1,3-dioxoisoindol-2-yl)-N,N-diisobutyl- typically involves the reaction of hexanoic acid derivatives with phthalimide derivatives under specific conditions. One common method involves the condensation of hexanoic acid with phthalic anhydride in the presence of a dehydrating agent such as thionyl chloride. The resulting intermediate is then reacted with N,N-diisobutylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Hexanamide, 6-(1,3-dioxoisoindol-2-yl)-N,N-diisobutyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the amide nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Primary amines and alcohols.
Substitution: Various substituted amides and esters.
Scientific Research Applications
Hexanamide, 6-(1,3-dioxoisoindol-2-yl)-N,N-diisobutyl- has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Hexanamide, 6-(1,3-dioxoisoindol-2-yl)-N,N-diisobutyl- involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with target proteins are essential to elucidate its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- N,N-dicyclohexyl-6-(1,3-dioxoisoindol-2-yl)hexanamide
- N-(1,3-dioxoisoindolin-2-yl)-2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide
- N-(1,3-dioxoisoindolin-2-yl)thiophene-2-carboxamide
Uniqueness
Hexanamide, 6-(1,3-dioxoisoindol-2-yl)-N,N-diisobutyl- is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its combination of a hexanamide backbone with a 1,3-dioxoisoindol-2-yl group and N,N-diisobutyl substitution makes it a valuable compound for various applications.
Properties
IUPAC Name |
6-(1,3-dioxoisoindol-2-yl)-N,N-bis(2-methylpropyl)hexanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N2O3/c1-16(2)14-23(15-17(3)4)20(25)12-6-5-9-13-24-21(26)18-10-7-8-11-19(18)22(24)27/h7-8,10-11,16-17H,5-6,9,12-15H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STYXELOGUMTBIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C)C)C(=O)CCCCCN1C(=O)C2=CC=CC=C2C1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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